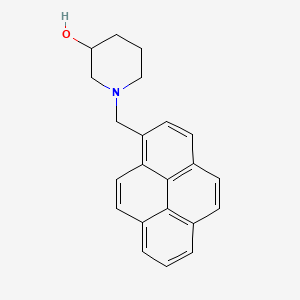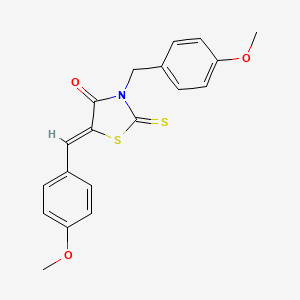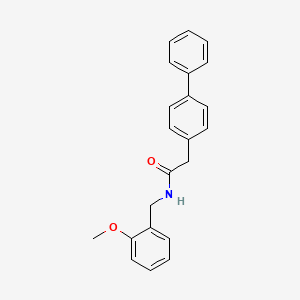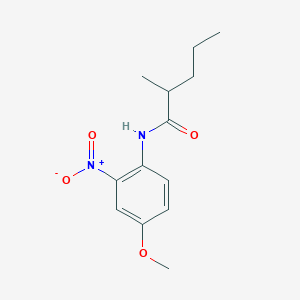
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as EPN, is an organophosphate compound that has been widely used as an insecticide. EPN has been shown to have a high level of toxicity to insects, but is relatively safe for mammals. EPN has been used in a variety of applications, including agriculture, public health, and veterinary medicine.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the inhibition of acetylcholinesterase, an enzyme that is essential for normal nervous system function. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a number of biochemical and physiological effects on insects and mammals. In insects, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate causes paralysis and ultimately death by inhibiting acetylcholinesterase. In mammals, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a relatively low level of toxicity, but can still cause some physiological effects, such as decreased heart rate and respiratory rate.
Advantages and Limitations for Lab Experiments
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively potent inhibitor of acetylcholinesterase, making it useful for studying the effects of organophosphate compounds on the nervous system. However, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate also has a number of limitations, including its relatively low solubility in water and its potential for toxicity to mammals.
Future Directions
There are a number of future directions for research on 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate and other organophosphate compounds. One area of research is the development of new insecticides that are more effective and have fewer negative effects on the environment. Another area of research is the development of new treatments for organophosphate poisoning in humans and animals. Finally, there is a need for more research on the long-term effects of exposure to organophosphate compounds on human and animal health.
Synthesis Methods
The synthesis of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 2-nitrobenzenesulfonic acid with 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Scientific Research Applications
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research to study the effects of organophosphate compounds on insects and mammals. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is essential for normal nervous system function. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.
properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S2/c1-2-27-17-13-14(19(29)20-9-11-26-12-10-20)7-8-16(17)28-30(24,25)18-6-4-3-5-15(18)21(22)23/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNPRKZFUPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
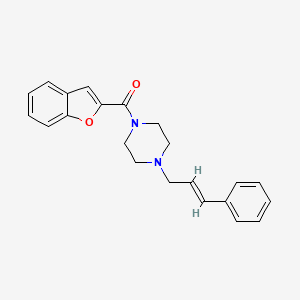
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)
